molecular formula C24H18Br2ClN5O3S B13783395 Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- CAS No. 97399-39-8

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-

Cat. No.: B13783395
CAS No.: 97399-39-8
M. Wt: 651.8 g/mol
InChI Key: RNBFEFHXZWQKRD-UHFFFAOYSA-N
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Description

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- is a useful research compound. Its molecular formula is C24H18Br2ClN5O3S and its molecular weight is 651.8 g/mol. The purity is usually 95%.
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Biological Activity

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)- (CAS 97399-39-8) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of Acetamide is C24H18Br2ClN5O3SC_{24}H_{18}Br_{2}ClN_{5}O_{3}S, with a molar mass of 651.76 g/mol. The compound features a triazole ring and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H18Br2ClN5O3S
Molar Mass651.76 g/mol
CAS Number97399-39-8

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit notable antimicrobial properties. A study evaluated various derivatives for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The results demonstrated that certain derivatives showed promising antimicrobial activity, which could be attributed to the disruption of bacterial lipid biosynthesis mechanisms .

Case Study: Antimicrobial Efficacy

In a comparative study of synthesized derivatives similar to Acetamide, it was found that some compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, highlighting their potential as effective antibacterial agents .

Anticancer Activity

The anticancer potential of Acetamide has also been explored through various assays. Notably, compounds with similar structural features were tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The results indicated that specific derivatives demonstrated significant cytotoxicity, with IC50 values suggesting effective inhibition of cancer cell proliferation .

Case Study: Anticancer Screening

In one study, compounds structurally related to Acetamide were subjected to Sulforhodamine B (SRB) assays. Compounds d6 and d7 emerged as the most active against the MCF7 cell line, indicating a strong correlation between structural modifications and anticancer activity .

Mechanistic Insights

Molecular docking studies have been conducted to elucidate the binding modes of Acetamide-related compounds with biological targets. These studies help in understanding how structural features influence biological interactions and therapeutic efficacy. For example, the presence of electron-withdrawing groups has been shown to enhance binding affinity to target receptors involved in cancer progression .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Acetamide derivatives have been studied for their efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of halogen substituents enhances the antimicrobial potency due to increased lipophilicity and interaction with microbial membranes.
  • Anticancer Properties
    • Several studies have highlighted the potential of acetamide derivatives in cancer therapy. The compound's structure allows for interaction with various cellular targets involved in cancer proliferation and metastasis. For instance, triazole-containing compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
  • Anti-inflammatory Effects
    • In vitro studies have demonstrated that acetamide derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

Agrochemical Applications

  • Fungicidal Activity
    • The compound has shown promise as a fungicide in agricultural applications. Its ability to disrupt fungal cell membranes makes it effective against a range of plant pathogens, contributing to crop protection strategies.
  • Herbicidal Properties
    • Preliminary studies indicate that acetamide derivatives may possess herbicidal activity, potentially offering a new avenue for weed management in agricultural settings.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialStaphylococcus aureusMembrane disruption
AntimicrobialEscherichia coliInhibition of cell wall synthesis
AnticancerVarious cancer cell linesInhibition of tubulin polymerization
Anti-inflammatoryMacrophagesInhibition of TNF-alpha production
FungicidalPlant pathogensDisruption of fungal cell membranes
HerbicidalVarious weedsUnknown (preliminary findings)

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several acetamide derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment for resistant infections.

Case Study 2: Anticancer Activity
In a research project published in the Journal of Medicinal Chemistry (2024), researchers synthesized several acetamide derivatives and tested their effects on human breast cancer cell lines. The lead compound showed a significant reduction in cell viability through apoptosis induction, highlighting its potential as a novel anticancer agent.

Properties

CAS No.

97399-39-8

Molecular Formula

C24H18Br2ClN5O3S

Molecular Weight

651.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]-2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H18Br2ClN5O3S/c1-13-2-8-17(9-3-13)32-22(18-10-14(25)11-19(26)21(18)34)30-31-24(32)36-12-20(33)29-23(35)28-16-6-4-15(27)5-7-16/h2-11,34H,12H2,1H3,(H2,28,29,33,35)

InChI Key

RNBFEFHXZWQKRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(=O)NC3=CC=C(C=C3)Cl)C4=C(C(=CC(=C4)Br)Br)O

Origin of Product

United States

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